5,6-24(S),25-Diepoxycholesterol

LXR subtype selectivity Nuclear receptor pharmacology Oxysterol signaling

5,6-24(S),25-Diepoxycholesterol (synonym: (24S,25)-Epoxycholesterol alpha-epoxide) is a cholestanoid oxysterol bearing two epoxide groups at the 5,6- and 24(S),25-positions of the cholesterol skeleton. It has the molecular formula C₂₇H₄₄O₃ and a monoisotopic mass of 416.329 Da.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 220066-69-3
Cat. No. B1251127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-24(S),25-Diepoxycholesterol
CAS220066-69-3
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC5C6(C4(CCC(C6)O)C)O5)C
InChIInChI=1S/C27H44O3/c1-16(6-9-22-24(2,3)29-22)19-7-8-20-18-14-23-27(30-23)15-17(28)10-13-26(27,5)21(18)11-12-25(19,20)4/h16-23,28H,6-15H2,1-5H3/t16-,17+,18+,19-,20+,21+,22+,23+,25-,26-,27+/m1/s1
InChIKeyIUSLCYDEWITGFD-AISCQZDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-24(S),25-Diepoxycholesterol (CAS 220066-69-3) – Compound Identity and Oxysterol Classification


5,6-24(S),25-Diepoxycholesterol (synonym: (24S,25)-Epoxycholesterol alpha-epoxide) is a cholestanoid oxysterol bearing two epoxide groups at the 5,6- and 24(S),25-positions of the cholesterol skeleton [1]. It has the molecular formula C₂₇H₄₄O₃ and a monoisotopic mass of 416.329 Da [1]. This diepoxide belongs to the liver X receptor (LXR) ligand family and was originally characterized as a semi-synthetic derivative of 24(S),25-epoxycholesterol designed to probe structure-activity relationships at LXRα and LXRβ [2].

Why 5,6-24(S),25-Diepoxycholesterol Cannot Be Replaced by Mono-Epoxide or Non-Selective Oxysterols in Research Applications


Oxysterols that activate liver X receptors (LXRs) are not functionally interchangeable. 24(S),25-Epoxycholesterol, the most closely related mono-epoxide, activates LXRα and LXRβ with equal affinity, while 5,6-epoxycholesterol exhibits context-dependent mixed agonist/antagonist behavior [1]. Introduction of the second epoxide at the 5,6-position converts an equipotent LXR pan-agonist into an LXRα-subtype-selective ligand [2]. Substituting 5,6-24(S),25-diepoxycholesterol with a generic oxysterol thus loses the subtype selectivity that is essential for studies dissecting LXRα-specific versus LXRβ-mediated transcriptional programs.

Quantitative Differentiation Evidence for 5,6-24(S),25-Diepoxycholesterol vs. Closest Analogs


LXRα Subtype Selectivity: 4.4-Fold Binding Preference Over LXRβ vs. Equipotent 24(S),25-Epoxycholesterol

In direct competitive binding assays using scintillation proximity technology, 5,6-24(S),25-diepoxycholesterol (compound 23) displayed a binding affinity (Ki) of 390 ± 70 nM for LXRα and 1,700 ± 250 nM for LXRβ, yielding an LXRα/LXRβ selectivity ratio of ~4.4. In contrast, the mono-epoxide comparator 24(S),25-epoxycholesterol (compound 1) showed no subtype preference, with Ki values of 200 ± 20 nM for LXRα and 200 ± 10 nM for LXRβ [1].

LXR subtype selectivity Nuclear receptor pharmacology Oxysterol signaling

Retained Transcriptional Efficacy at LXRα Despite Reduced Binding Affinity

In cell-based transcriptional activation assays, 5,6-24(S),25-diepoxycholesterol achieved a maximal fold activation (efficacy) of 0.87 relative to 24(S),25-epoxycholesterol at LXRα, with an EC₅₀ of 7 μM. At LXRβ, transcriptional activation was below the detection limit, confirming functional subtype selectivity. In comparison, 24(S),25-epoxycholesterol exhibited full efficacy (1.0) at both subtypes with EC₅₀ values of 4 μM (LXRα) and 3 μM (LXRβ) [1].

Transcriptional activation LXR efficacy Gene reporter assay

Stereochemical Definition: 5α,6α Epimer Required for LXRα Selectivity; 5β,6β Epimer Exhibits Distinct Pharmacology

The 5α,6α:24S,25-diepoxycholesterol epimer (target compound 2 in Zhou et al., 2003) is the LXRα-subtype-selective agonist. The 5β,6β epimer (compound 3), synthesized from the same 24S,25-epoxycholesterol precursor, is described as a 'novel LXRs ligand' without reported subtype selectivity [1]. The 5α,6α configuration was unequivocally assigned by the ¹H NMR signal at δ 2.90 for 6β-H, whereas the 5β,6β epimer shows the 6α-H signal at δ 3.08, providing a definitive analytical fingerprint for identity verification and differentiation [1].

Stereochemistry-activity relationship Epoxide configuration Synthetic oxysterol

Dual-Epoxide Architecture: Differential Metabolic Susceptibility to Cholesterol Epoxide Hydrolase (ChEH)

Cholesterol-5,6-epoxide hydrolase (ChEH, EC 3.3.2.11) specifically catalyzes the hydration of 5,6-epoxides to cholestane-3β,5α,6β-triol but does not accept 24,25-epoxides as substrates [1][2]. 5,6-24(S),25-Diepoxycholesterol possesses both epoxide moieties; the 5,6-epoxide is predicted to be a ChEH substrate while the 24,25-epoxide is expected to be ChEH-resistant. In contrast, 24(S),25-epoxycholesterol (lacking the 5,6-epoxide) is completely refractory to ChEH-mediated hydrolysis, and 5,6-epoxycholesterol (lacking the 24,25-epoxide) is fully ChEH-susceptible [2].

Cholesterol epoxide hydrolase Metabolic stability Oxysterol metabolism

LXRα Binding Affinity Comparable to 22(R)-Hydroxycholesterol but with Subtype Selectivity Advantage

Among endogenous oxysterol LXR ligands evaluated under identical assay conditions, 5,6-24(S),25-diepoxycholesterol (LXRα Ki = 390 nM) exhibits LXRα binding affinity comparable to 22(R)-hydroxycholesterol (LXRα Ki = 380 nM) and within ~2-fold of 25-hydroxycholesterol (LXRα Ki = 180 nM) [1]. However, unlike every other endogenous oxysterol in the panel, 5,6-24(S),25-diepoxycholesterol uniquely demonstrates LXRα selectivity, with its LXRβ Ki (1,700 nM) being substantially weaker than that of 22(R)-hydroxycholesterol (LXRβ Ki = 130 nM) [1].

Endogenous LXR ligand comparison Binding affinity ranking Oxysterol pharmacology

High-Value Application Scenarios for 5,6-24(S),25-Diepoxycholesterol Based on Quantitative Differentiation Evidence


Dissecting LXRα-Specific Transcriptional Programs in Hepatic and Macrophage Gene Regulation

In mechanistic studies requiring selective activation of LXRα—which is highly expressed in liver, adipose, and macrophages—without concomitant LXRβ activation (ubiquitously expressed), 5,6-24(S),25-diepoxycholesterol provides an ~4.4-fold binding preference for LXRα and functional silencing at LXRβ, unlike 24(S),25-epoxycholesterol which activates both subtypes equipotently [1]. This selectivity is critical for correctly attributing cholesterol efflux gene induction (ABCA1, ABCG1) to LXRα rather than LXRβ.

Structure-Activity Relationship Studies of B-Ring Oxidation on LXR Ligand Pharmacology

The compound serves as an essential tool compound in SAR studies examining how B-ring epoxidation modifies LXR subtype pharmacology. Comparison of 5,6-24(S),25-diepoxycholesterol (LXRα-selective) with 24(S),25-epoxycholesterol (pan-agonist) and 5α,6α-epoxycholesterol (context-dependent modulator with EC₅₀ = 76 nM at LXRα [2]) enables systematic mapping of the structural determinants governing LXRα vs. LXRβ selectivity and agonist vs. modulator functional profiles.

Investigating ChEH-Dependent and ChEH-Independent Oxysterol Metabolic Fates

Because 5,6-24(S),25-diepoxycholesterol contains both a ChEH-susceptible 5,6-epoxide and a ChEH-resistant 24,25-epoxide, it can be used as a probe to study the interplay between epoxide hydrolase metabolism and LXR signaling duration [3]. Comparative studies with 24(S),25-epoxycholesterol (ChEH-resistant) and 5,6-epoxycholesterol (fully ChEH-susceptible) allow researchers to dissect the contribution of ChEH-mediated hydrolysis to the temporal dynamics of LXRα activation in cancer cell lines where ChEH is dysregulated.

Reference Standard for Stereochemical Identity Verification in Diepoxycholesterol Preparations

The distinct ¹H NMR signatures of the 5α,6α epimer (δ 2.90 for 6β-H) versus the 5β,6β epimer (δ 3.08 for 6α-H) provide unambiguous analytical benchmarks [4]. Procurement of the structurally authenticated 5α,6α epimer is essential for laboratories synthesizing or characterizing diepoxycholesterol derivatives, as the two epimers exhibit different LXR pharmacological profiles (LXRα-selective agonist vs. non-selective ligand).

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